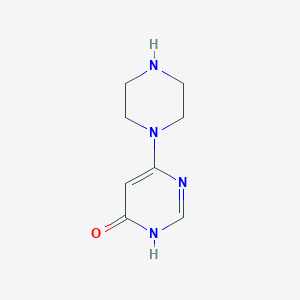

6-piperazin-1-yl-3H-pyrimidin-4-one

説明

Structure

3D Structure

特性

IUPAC Name |

4-piperazin-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c13-8-5-7(10-6-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGKXFORSQQHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Piperazin 1 Yl 3h Pyrimidin 4 One and Its Derivatives

General Synthetic Pathways to Pyrimidinone-Piperazine Architectures

The construction of the core 6-piperazin-1-yl-3H-pyrimidin-4-one structure relies on established and versatile reaction types. The primary approaches involve the initial formation of the pyrimidine (B1678525) ring followed by the strategic introduction of the piperazine (B1678402) group.

Cyclization Reactions for Pyrimidine Ring Formation

The synthesis of the pyrimidinone ring, a derivative of pyrimidine, can be achieved through various cyclization strategies. wikipedia.org These reactions typically involve the condensation of a three-carbon component with a source of the N-C-N fragment, such as urea (B33335), thiourea (B124793), or amidines. growingscience.comresearchgate.netrsc.org

One of the most common methods is the Principal Synthesis, which involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine. Variations of this approach allow for the construction of a wide array of substituted pyrimidinones. For instance, the reaction of ethyl acetoacetate (B1235776) with amidines is a classic method for producing pyrimidinone derivatives. wikipedia.org

Other notable cyclization methods include:

From Malonic Acid Derivatives: Condensation of urea or thiourea with malonic acid derivatives can yield barbituric acid or thiobarbituric acid, which are pyrimidine-triones and can serve as precursors. wikipedia.org

From Chalcones: Thiophene-substituted chalcones can be cyclized with thiourea to form 4,6-disubstituted pyrimidine-2-thiols. nih.gov These thiols can then be converted to the corresponding pyrimidinones.

From Enaminonitriles and Enaminones: These functionalized starting materials offer versatile routes to pyrimidine rings through reactions with various nitrogen-containing reagents. growingscience.comresearchgate.net

Enzyme-Catalyzed Cyclization: In biological systems and biocatalytic approaches, enzymes like dihydroorotase catalyze the reversible cyclization of N-carbamoyl-L-aspartate to form dihydroorotate, a pyrimidine precursor. umich.edu

The choice of starting materials directly influences the substitution pattern on the resulting pyrimidinone ring, allowing for pre-installation of desired functional groups before the piperazine moiety is introduced.

Nucleophilic Aromatic Substitution Reactions for Incorporating Piperazine Moieties

The introduction of the piperazine ring onto the pyrimidinone core is most commonly achieved via nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient, which facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. wikipedia.orgstackexchange.com This reactivity is enhanced by the presence of a good leaving group, such as a halogen (e.g., chlorine) or a sulfonyl group, at the target position.

The general mechanism involves the attack of the piperazine nitrogen on the electron-deficient carbon of the pyrimidine ring, forming a high-energy intermediate known as a Meisenheimer complex. stackexchange.com Subsequent elimination of the leaving group restores the aromaticity of the ring and yields the desired 6-piperazin-1-yl-pyrimidin-4-one product.

Key aspects of this reaction include:

Activation: The C4 and C2 positions of the pyrimidine ring are generally the most reactive towards nucleophilic attack due to the electronic influence of the ring nitrogens. stackexchange.comstackexchange.com

Leaving Group: The efficiency of the substitution depends on the nature of the leaving group, with halides like chlorine and bromine being commonly used. rsc.orgnih.gov

Reaction Conditions: The reaction is typically carried out in a suitable solvent, and sometimes in the presence of a base to neutralize the acid formed during the reaction. nih.gov Green chemistry approaches have explored the use of solvents like polyethylene (B3416737) glycol (PEG) to facilitate these substitutions efficiently. nih.gov

This method is highly effective for coupling a pre-formed pyrimidinone with piperazine or its derivatives.

Multi-Step Synthesis Approaches for Complex Analogues

The synthesis of more complex derivatives and analogues often requires multi-step reaction sequences that combine several synthetic strategies. A common approach involves building the pyrimidine ring with a suitable leaving group at the 6-position, followed by the nucleophilic substitution with a desired piperazine derivative.

A representative multi-step synthesis is outlined below:

Chalcone (B49325) Formation: Condensation of an appropriate ketone and aldehyde to form a chalcone.

Pyrimidine Ring Cyclization: Reaction of the chalcone with thiourea to yield a 6-substituted-pyrimidine-2-thiol. nih.gov

Activation of the Leaving Group: The thiol group can be converted into a better leaving group, such as a methylsulfanyl (-SMe) group, by reaction with methyl iodide. nih.gov

Nucleophilic Substitution: The final step involves reacting the activated pyrimidine with the desired piperazine derivative to displace the methylsulfanyl group and form the final product. nih.gov

This modular approach allows for the synthesis of a library of compounds by varying the initial ketone/aldehyde and the final piperazine reactant. More intricate sequences can involve protecting groups and functional group interconversions to build highly functionalized target molecules. nih.govunisi.it

Strategies for Structural Diversification and Derivatization

To explore the chemical space around the this compound scaffold, chemists employ various strategies to modify both the pyrimidinone core and the piperazine substituent.

Substitutions on the Pyrimidinone Ring System

Diversification of the pyrimidinone ring can be achieved either by starting with substituted precursors during the cyclization step or by direct functionalization of the pre-formed ring system.

Electrophilic Aromatic Substitution: While pyrimidine is electron-deficient and generally resistant to electrophilic attack, substitution is possible, typically at the C5 position, which is the most electron-rich carbon. wikipedia.org Reactions such as halogenation, nitration, and Vilsmeier-Haack formylation can introduce new functional groups onto the ring, provided the ring is sufficiently activated by electron-donating groups. growingscience.comresearchgate.net

Modification of Existing Substituents: Functional groups already present on the ring can be chemically transformed. For example, a cyano group can be hydrolyzed to a carboxylic acid, or a nitro group can be reduced to an amine, which can then be further derivatized.

The table below summarizes common substitution patterns and the methods to achieve them.

| Position | Type of Substituent | Synthetic Method | Reference |

| C2 | Amino, Alkoxy | Nucleophilic Aromatic Substitution | wikipedia.org |

| C5 | Halogen, Nitro, Formyl | Electrophilic Aromatic Substitution | growingscience.comwikipedia.org |

| C5, C6 | Aryl, Alkyl | Cyclization with substituted precursors | nih.govnih.gov |

Modifications of the Piperazine Ring Substituents

The piperazine ring offers significant opportunities for structural diversification. The secondary amine (N-4) of the piperazine moiety is a key site for modification, allowing for the introduction of a wide variety of substituents.

N-Alkylation and N-Arylation: The most common modification involves the substitution at the N-4 position. mdpi.com This can be achieved through several reliable methods:

Reductive Amination: Reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

Nucleophilic Substitution: Reaction with alkyl halides or sulfonates. mdpi.com

Amide Bond Formation: Coupling with carboxylic acids or their activated derivatives. nih.gov

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form N-aryl or N-heteroaryl bonds. mdpi.com

C-H Functionalization: While less common, recent advances have focused on the direct functionalization of the C-H bonds on the piperazine ring's carbon skeleton. mdpi.com This strategy provides access to novel analogues with substituents at positions other than the nitrogens, significantly expanding the structural diversity.

The table below illustrates various modifications made to the piperazine ring in the context of drug discovery.

| Modification Type | Reaction | Purpose | Reference |

| N-Alkylation | Reductive Amination | Introduce alkyl groups | mdpi.com |

| N-Arylation | Buchwald-Hartwig Amination | Introduce aryl groups, modulate properties | mdpi.com |

| N-Acylation | Amide Coupling | Introduce amide functionalities | nih.gov |

| C-Methylation | Multi-step synthesis | Exploit specific binding pockets | acs.org |

| Ring Alteration | Substitution with other diamines | Improve selectivity and affinity | nih.gov |

These derivatization strategies are crucial in medicinal chemistry for fine-tuning the pharmacological and pharmacokinetic properties of lead compounds.

Design and Synthesis of Fused Heterocyclic Analogues

The fusion of a second ring system onto the this compound scaffold represents a significant strategy in medicinal chemistry to explore new chemical space, modulate physicochemical properties, and enhance biological activity. This approach often involves the application of bioisosteric replacement principles and the construction of bicyclic and polycyclic systems that mimic the spatial and electronic features of known pharmacophores.

A prominent area of investigation is the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. nih.gov These fused systems, which combine two pyrimidine rings, have garnered attention for their diverse biological activities, including their potential as anticancer and antiviral agents. researchgate.netresearchgate.net The synthesis of these analogues can be achieved through various methodologies, often employing multicomponent reactions for efficiency and diversity. researchgate.netoiccpress.com For instance, a one-pot condensation of 6-amino-2-thiouracil, an appropriate aldehyde, and thiourea can furnish the core pyrimido[4,5-d]pyrimidine structure. nih.gov Subsequent alkylation and amination reactions can then be used to introduce a variety of substituents, leading to a library of diverse compounds. nih.gov Another approach involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes. researchgate.net The use of catalysts, such as novel DABCO-based ionic liquids, has been shown to facilitate these reactions, offering advantages like shorter reaction times and high yields. oiccpress.com

Pyrido[2,3-d]pyrimidines , another important class of fused heterocycles, are considered privileged structures due to their resemblance to the nitrogenous bases found in DNA and RNA. researchgate.netnih.gov This structural similarity makes them attractive candidates for targeting various biological receptors. researchgate.netnih.gov The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be approached in several ways, including starting from a preformed pyrimidine ring or a pyridine (B92270) ring. nih.gov A common strategy involves the use of a 4-amino-5-bromopyrimidine, which can undergo cyclization to form the pyridone ring. researchgate.netnih.gov Alternatively, a preformed N-substituted pyrimidine-4-amine bearing a functional group at the C5 position can be utilized. nih.gov Researchers have also developed methodologies for synthesizing these compounds with a wide range of substituents at various positions and with different degrees of saturation in the pyridone ring. nih.gov These synthetic efforts have led to the discovery of pyrido[2,3-d]pyrimidine (B1209978) derivatives with potent biological activities, including cytotoxicity against cancer cell lines and inhibition of kinases like PIM-1. rsc.org

The design of these fused analogues often incorporates the principle of bioisosteric replacement , where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com This strategy can be used to modulate a compound's metabolic stability, potency, and pharmacokinetic profile. cambridgemedchemconsulting.com For example, the replacement of a hydrogen atom with fluorine can block metabolic oxidation, while the introduction of a difluoromethyl group can serve as a bioisostere for a pyridine-N-oxide. cambridgemedchemconsulting.comrsc.org In the context of fused pyrimidinones, bioisosteric replacements have been employed in the optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides. nih.gov

The synthesis of other fused systems, such as thiazolo[3,2-a]pyrimidines and pyridothienopyrimidinones , has also been explored. nih.govsemanticscholar.org Thienopyrimidines, as bioisosteres of purines, have shown a range of biological activities. researchgate.net The synthesis of these compounds can be achieved through one-pot, multi-component reactions, which offer an efficient route to novel heterocyclic structures. semanticscholar.org For instance, the reaction of a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate (B1228247) can yield thiazole-pyrimidines in good yields. semanticscholar.org

The research into fused heterocyclic analogues of this compound is a vibrant area of organic and medicinal chemistry. The development of novel synthetic methodologies and the application of rational design principles continue to yield new compounds with promising therapeutic potential. jchr.org

Computational and Theoretical Investigations on 6 Piperazin 1 Yl 3h Pyrimidin 4 One and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as 6-piperazin-1-yl-3H-pyrimidin-4-one, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities

Molecular docking simulations for pyrimidine (B1678525) derivatives have been effectively used to predict their binding modes and affinities with various protein targets. For instance, studies on pyrimidine derivatives with human cyclin-dependent kinase-2 (CDK2) have shown that these compounds can fit into the ATP-binding pocket of the enzyme. nih.gov The binding affinity, often expressed as a docking score or binding energy in kcal/mol, indicates the strength of the interaction. Lower binding energy values suggest a more stable and favorable interaction. In studies of similar pyrimidine derivatives, binding energies have been reported in the range of -7.4 to -7.9 kcal/mol, indicating strong binding to the receptor. nih.gov

The binding mode describes the specific orientation of the ligand within the active site. For pyrimidinone derivatives, the pyrimidine ring often acts as a scaffold, while the piperazine (B1678402) moiety and its substituents can form crucial interactions with the surrounding amino acid residues. The prediction of these binding modes is a critical step in understanding the mechanism of action.

| Compound Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Pyrimidine Derivative 4a | Cyclin-Dependent Kinase 2 (1HCK) | -7.7 | nih.gov |

| Pyrimidine Derivative 4b | Cyclin-Dependent Kinase 2 (1HCK) | -7.4 | nih.gov |

| Pyrimidine Derivative 4c | Cyclin-Dependent Kinase 2 (1HCK) | -7.9 | nih.gov |

| Pyrimidine Derivative 4h | Cyclin-Dependent Kinase 2 (1HCK) | -7.5 | nih.gov |

Characterization of Molecular Interactions at Biological Active Sites

The interactions between a ligand and its target protein are fundamental to its biological activity. Molecular docking can characterize these interactions in detail, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For pyrimidine derivatives, the nitrogen atoms in the pyrimidine ring are often involved in hydrogen bonding with amino acid residues in the active site. nih.gov For example, in the case of CDK2, hydrogen bonds have been observed between the pyrimidine nitrogen and residues like LYS 33 and THR 14. nih.gov The piperazine ring can also participate in hydrogen bonding and van der Waals interactions. Furthermore, alkyl-pi interactions between the heterocyclic rings and protein residues such as ILE 10 and VAL 18 have been noted. nih.gov These interactions collectively contribute to the stability of the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur over time. This method is crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding process.

Analysis of Ligand-Protein Complex Stability over Time

MD simulations can track the trajectory of a ligand-protein complex over a specific period, typically in nanoseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable complex will exhibit minimal fluctuations in RMSD over the simulation time. Studies on piperazine derivatives have highlighted the importance of conformational flexibility for their inhibitory activity, suggesting that the ability of the molecule to adapt its shape within the binding site is crucial. theaspd.com The stability of pyrazolo[3,4-d]pyrimidine derivatives in the binding domain of the FLT3 receptor has also been successfully predicted using MD simulations. researchgate.net

Exploration of Dynamic Conformational Changes and Flexibility

Conformational analysis of piperazine derivatives has shown that these molecules can adopt various conformations, and identifying the bioactive conformation is key to understanding their activity. researchgate.net MD simulations allow for the exploration of these conformational changes in a dynamic environment. The flexibility of the piperazine ring and the rotational freedom of the bonds connecting it to the pyrimidinone core can significantly influence how the ligand adapts to the binding pocket of a target protein. theaspd.com This adaptability can be more important for drug design than a rigid, pre-organized conformation. theaspd.com

Quantum Chemical Studies

Quantum chemical studies, such as those using Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These studies are essential for understanding the intrinsic reactivity and stability of this compound.

Quantum chemical calculations have been performed on related pyrimidinone structures to understand their electronic structure and reactivity. nih.gov For instance, the tautomeric equilibrium between the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms of the pyrimidine ring has been investigated, with studies indicating that the ketonic form is generally more stable. researchgate.net

A key aspect of quantum chemical analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. aimspress.com A smaller energy gap suggests higher reactivity. aimspress.com In piperazine-substituted pyrazine (B50134) derivatives, the HOMO is often localized on the piperazine ring and its substituents, while the LUMO tends to be on the pyrazine (or pyrimidine) ring. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For pyrimidine derivatives, the oxygen atom of the carbonyl group typically represents a region of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bond acceptance. researchgate.net

| Quantum Chemical Parameter | Significance | General Findings for Analogous Structures | Reference |

| Tautomeric Equilibrium | Determines the dominant structural form. | The 4(3H)-pyrimidinone (keto) form is generally more stable than the 4-hydroxypyrimidine (B43898) (enol) form. | researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. The gap can be modulated by substituents on the piperazine ring. | nih.govaimspress.com |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | The carbonyl oxygen is typically an electron-rich (negative potential) region. | researchgate.netnih.gov |

Elucidation of Electronic Structures (e.g., HOMO-LUMO energy)

The electronic properties of a molecule are fundamental to its reactivity and interactions. Key parameters derived from quantum chemical calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical in this regard. The HOMO-LUMO energy gap (ΔE) is a significant indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net

In studies of related pyrimidine derivatives, DFT calculations have been extensively used to determine these electronic parameters. dergipark.org.trresearchgate.net For instance, a study on 6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, a compound structurally related to this compound, utilized DFT to calculate its HOMO and LUMO energies. dergipark.org.tr These calculations help in understanding the electronic transitions and the regions of the molecule that are likely to be involved in chemical reactions.

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net For pyrimidine-piperazine hybrids, the distribution of these frontier orbitals is typically spread across the pyrimidine and piperazine rings, with the exact localization depending on the substituents present.

Table 1: Quantum Chemical Parameters for a Related Pyrimidine Derivative Data derived from studies on analogous compounds.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -5.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 to -1.0 |

| ΔE (LUMO-HOMO) | Energy Gap | ~ 3.0 to 4.0 |

| Ionization Potential (I) | Energy required to remove an electron | ~ 6.0 to 5.0 |

Prediction of Molecular Reactivity and Electrostatic Potentials

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactivity of molecules towards electrophilic and nucleophilic attack. dergipark.org.tr The MEP surface visualizes the charge distribution, where red (negative potential) indicates electron-rich regions prone to electrophilic attack, and blue (positive potential) signifies electron-deficient areas susceptible to nucleophilic attack. dergipark.org.trresearchgate.net

For pyrimidine derivatives, MEP studies often reveal that the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group are regions of high negative potential. dergipark.org.tr These sites are therefore likely to be involved in hydrogen bonding and other intermolecular interactions. In contrast, the hydrogen atoms attached to the pyrimidine and piperazine rings typically exhibit positive electrostatic potential. dergipark.org.tr

Other quantum chemical descriptors derived from DFT calculations, such as chemical hardness (η), softness (S), electronegativity (χ), and chemical potential (μ), further quantify the reactivity of these molecules. researchgate.netdergipark.org.tr A molecule with high chemical hardness is less reactive, while a "soft" molecule is more polarizable and reactive. researchgate.net These parameters are crucial for understanding the interaction of these compounds with biological targets. dergipark.org.tr

Structure-Activity Relationship (SAR) Analyses

SAR studies are fundamental in medicinal chemistry for identifying the structural features of a molecule that are responsible for its biological effects. For analogues of this compound, these analyses have provided valuable insights for the design of more potent and selective compounds.

Derivation of Key Structural Features Critical for Biological Activity

SAR studies on various series of pyrimidine-piperazine hybrids have highlighted several key structural features that are critical for their biological activity against different targets. tandfonline.comtandfonline.comresearchgate.net

The Pyrimidine Core : The pyrimidine ring itself is a crucial pharmacophore, often involved in key interactions with biological targets. tandfonline.com Substitutions on the pyrimidine ring can significantly modulate activity.

Substituents on the Piperazine Ring : The group attached to the distal nitrogen of the piperazine ring is a major determinant of biological activity and selectivity. mdpi.com Aromatic or heteroaromatic rings are common substituents at this position. For example, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, appending a phenyl or benzyl (B1604629) group to the piperazine was well-tolerated, while larger substituents led to a decrease in binding affinity. mdpi.com

Substituents on the Pyrimidine Ring : Modifications at various positions of the pyrimidine ring can fine-tune the electronic properties and steric profile of the molecule. For instance, in a series of pyrimidine–sulfonamide hybrids, a piperidinyl ring at the C-2 position of the pyrimidine was found to be more favorable for activity than a pyrrolidinyl ring. nih.gov

A study on 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as FLT3 inhibitors demonstrated the importance of the oxime and the substituents on the piperazine ring for potent antiproliferative activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govresearchgate.net These models use molecular descriptors to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

For pyrimidine derivatives, various QSAR studies have been conducted to understand their activity against targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and for antileishmanial activity. nih.govresearchgate.netnih.gov These studies typically employ methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govtandfonline.com

The descriptors used in these models can be categorized as:

Electronic : Such as HOMO and LUMO energies, and partial charges. researchgate.net

Steric : Related to the size and shape of the molecule.

Hydrophobic : Describing the lipophilicity of the compound.

Topological : Quantifying the connectivity of atoms in the molecule.

A QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors found that both MLR and ANN models could effectively predict the inhibitory activity, with the ANN model showing superior performance due to its ability to handle non-linear relationships. nih.gov Another QSAR study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors successfully used descriptors like the number of aromatic rings, double bonds, and partial surface areas to build a predictive model. tandfonline.com

Table 2: Common Descriptors in QSAR Models of Pyrimidine Analogues

| Descriptor Type | Example Descriptor | Influence on Activity |

|---|---|---|

| Electronic | Aromaticity (A_Ar) | Presence of aromatic rings can be crucial for π-π stacking interactions. tandfonline.com |

| Electronic | Partial Positive Surface Area (P.V_P) | Relates to electrostatic interactions with the target. tandfonline.com |

| Topological | Number of Double Bonds (B_Dou) | Affects the rigidity and electronic properties of the molecule. tandfonline.com |

Chemoinformatics and Bioinformatics Applications

Chemoinformatics and bioinformatics tools are indispensable for managing and analyzing the vast amount of data generated in chemical and biological research. For compounds like this compound, these tools are primarily used for virtual screening and the design of compound libraries.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. acs.org

For scaffolds like pyrimidine-piperazine, virtual screening can be used to explore a vast chemical space and identify novel derivatives with potentially improved activity. nih.gov The process typically involves docking the molecules from a virtual library into the binding site of a target protein and scoring their potential interactions.

Virtual libraries can be designed based on a core scaffold like this compound. acs.org By computationally enumerating various substituents at different positions of the scaffold, a large and diverse library of virtual compounds can be generated. This library can then be filtered based on drug-like properties (e.g., Lipinski's rule of five) and docked against a target of interest. acs.org

Predictive Modeling for Biological Target Prioritization

In the realm of contemporary drug discovery, computational and theoretical methods serve as a crucial compass, guiding researchers toward the most promising biological targets for novel therapeutic agents. For a compound such as this compound and its analogues, predictive modeling is not merely a supplementary tool but a foundational strategy for elucidating its mechanism of action and prioritizing potential protein interactions. This in silico approach leverages the structural and physicochemical properties of a molecule to forecast its biological activity, thereby streamlining the experimental validation process and accelerating the journey from compound synthesis to clinical application. The methodologies employed are diverse, ranging from ligand-based strategies that draw parallels with molecules of known activity to structure-based approaches that simulate the physical interactions between the compound and potential protein targets.

The core principle underpinning predictive modeling for biological target prioritization is the concept of molecular recognition: the specific binding of a drug molecule to a biological macromolecule, which in turn modulates its function and elicits a therapeutic effect. Computational models aim to simulate this event, providing insights into the binding affinity, selectivity, and potential off-target effects of a compound before it is subjected to extensive laboratory testing.

A variety of computational techniques are utilized to predict the biological targets of a compound like this compound. These can be broadly categorized into ligand-based and structure-based methods. Ligand-based approaches rely on the principle that structurally similar molecules are likely to exhibit similar biological activities. nih.gov By comparing the chemical features of this compound to extensive databases of compounds with known biological targets, it is possible to generate a ranked list of potential protein interactions.

Structure-based methods, on the other hand, utilize the three-dimensional structures of potential protein targets to predict binding. nih.gov Molecular docking, a prominent technique in this category, simulates the interaction between a ligand and a protein's binding site, calculating a score that reflects the predicted binding affinity. nih.gov This approach is particularly valuable for identifying novel interactions and for understanding the specific molecular determinants of binding. For pyrimidine and piperazine derivatives, molecular docking studies have been instrumental in identifying potential anticancer activities by predicting their binding interactions with target receptors like the epidermal growth factor receptor (EGFR). nih.gov

Furthermore, the integration of machine learning and artificial intelligence has revolutionized predictive modeling. These advanced algorithms can learn from vast datasets of chemical structures and biological activities to identify complex patterns that may not be apparent through traditional methods. This enables the development of highly predictive models for target identification and polypharmacology, the ability of a single compound to interact with multiple targets. nih.gov

While specific predictive modeling studies focused exclusively on this compound are not extensively detailed in the public domain, the wealth of research on its core chemical scaffolds—pyrimidine and piperazine—provides a strong foundation for inferring its likely biological targets and the computational strategies that would be most effective in their identification.

Research Findings on Analogues

Investigations into compounds structurally related to this compound have demonstrated the power of predictive modeling in identifying and validating biological targets, particularly in the context of cancer therapy.

A study focusing on a series of pyrimidine and pyridine (B92270) derivatives identified their potential as inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology. nih.gov Through molecular docking simulations, researchers were able to elucidate the binding interactions of these compounds with both the wild-type (WT) and a mutant form (T790M) of EGFR, providing a molecular basis for their observed anticancer activities. nih.gov The study also employed in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to assess the drug-like properties of these compounds. nih.gov

In a similar vein, research on phenylpyrazolo[3,4-d]pyrimidine-based analogues revealed their potential as multi-target kinase inhibitors. nih.gov These compounds, which share the pyrimidine core, were evaluated for their inhibitory effects on EGFR, vascular endothelial growth factor receptor 2 (VEGFR2), and topoisomerase-II. nih.gov Molecular docking studies were crucial in mapping the binding modes of these compounds to their protein targets, aligning with the observed potent cytotoxicity against various cancer cell lines. nih.gov

Another study on pyrazolo[3,4-d]pyrimidine derivatives linked to a piperazine ring highlighted their potential as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia. nih.gov Molecular docking and dynamics studies were performed to predict the binding mode of these compounds within the FLT3 binding domain, correlating with their significant anticancer activity in the National Cancer Institute's 60-cell line screen. nih.gov

These studies collectively underscore the utility of predictive modeling in prioritizing biological targets for compounds containing pyrimidine and piperazine moieties. The consistent identification of kinases, such as EGFR, VEGFR2, and FLT3, as potential targets suggests that this compound may also exhibit activity against this important class of enzymes.

| Compound Class | Predicted Biological Target(s) | Computational Method(s) Used | Key Finding | Reference |

| Pyrimidine and Pyridine Derivatives | EGFR (WT and T790M) | Molecular Docking, in silico ADME Prediction | Compounds show potential as EGFR inhibitors with favorable drug-like properties. | nih.gov |

| Phenylpyrazolo[3,4-d]pyrimidine Analogues | EGFR, VEGFR2, Topoisomerase-II | Molecular Docking | Compounds identified as potent multi-target kinase inhibitors with significant anticancer activity. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine-Piperazine Derivatives | FLT3 | Molecular Docking, Molecular Dynamics | Compounds demonstrated remarkable anticancer activity, with predictions indicating binding to the FLT3 kinase domain. | nih.gov |

Research Prospects and Strategic Directions for 6 Piperazin 1 Yl 3h Pyrimidin 4 One Derivatives

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Biological Specificity

The rational design and synthesis of new analogues of 6-piperazin-1-yl-3H-pyrimidin-4-one are pivotal for improving their biological specificity and potency. This process involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets.

Structure-Activity Relationship (SAR) Studies:

A thorough exploration of the SAR is fundamental to the design of more effective analogues. nih.gov Key areas of focus include modifications at several positions of the pyrimidine (B1678525) and piperazine (B1678402) rings. For instance, substitutions on the phenyl ring of a quinazolin-4(3H)-one core, a related scaffold, have been shown to influence anti-Toxoplasma gondii activity. acs.org Similarly, for pyrimidine derivatives, the nature and position of substituents can dramatically alter their biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. wjarr.comwjarr.com

Hybridization, the strategy of combining pharmacophoric elements from different bioactive molecules, presents a powerful approach to creating novel analogues with enhanced properties. acs.org This has been successfully applied in the design of quinazolin-4(3H)-one derivatives, where combining the quinazolinone core with a diarylether moiety and a piperazine ring led to compounds with significant anti-parasitic activity. acs.org

Synthetic Strategies:

The development of efficient and versatile synthetic methodologies is crucial for generating diverse libraries of this compound analogues for biological screening. Various synthetic routes have been established for pyrimidine derivatives, often involving the cyclization of smaller fragments. nih.gov One common method involves the reaction of chalcones with guanidine (B92328) hydrochloride. nih.gov More advanced techniques, such as palladium-catalyzed cross-coupling and click chemistry, enable the introduction of a wide range of functional groups, expanding the chemical space available for exploration. nih.gov A "deconstruction-reconstruction" strategy has also been developed, where existing pyrimidine compounds are converted into other nitrogen heterocycles, offering a unique approach to structural diversification. nih.gov

The following table summarizes key synthetic approaches for generating pyrimidine derivatives:

| Synthetic Method | Description | Key Features | Reference |

| Chalcone (B49325) Cyclization | Reaction of chalcones with guanidine hydrochloride in the presence of a base. | Simple, economical, and provides access to a variety of substituted pyrimidines. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Introduction of diverse functional groups using palladium catalysts. | Enhances structural diversity and biological activity. | nih.gov |

| Deconstruction-Reconstruction | Conversion of pyrimidines into other nitrogen heterocycles via N-arylpyrimidinium salts. | Enables access to analogues that are challenging to obtain by other methods. | nih.gov |

| Multi-component Reactions | One-pot synthesis involving multiple starting materials to form the pyrimidine core. | Efficient and allows for the rapid generation of compound libraries. | nih.gov |

Identification and Validation of Novel Therapeutic Targets

A critical aspect of advancing this compound derivatives is the identification and validation of their molecular targets. ucl.ac.uk This knowledge is essential for understanding their mechanism of action and for developing targeted therapies with improved efficacy and reduced side effects. danaher.com

Target Identification Strategies:

Several approaches can be employed to identify the biological targets of these compounds. Phenotypic screening, where compounds are tested for their effects on whole cells or organisms, can reveal novel biological activities and provide starting points for target deconvolution. ucl.ac.uk Proteomic analysis, comparing protein expression profiles in the presence and absence of a compound, can also help pinpoint proteins that are directly or indirectly affected. danaher.com

Genetic approaches, such as genome-wide association studies (GWAS) and functional genomics, can provide insights into the genetic basis of diseases and identify potential drug targets. wjbphs.com For pyrimidine-based compounds, a number of targets have already been identified, including enzymes like fms-Like Tyrosine Kinase 3 (FLT3), Glycogen Synthase Kinase-3β (GSK-3β), and various protein kinases. nih.govnih.govresearchgate.net For example, certain 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes have been identified as potent inhibitors of FLT3, a key target in acute myeloid leukemia. nih.gov

Target Validation:

Once a potential target is identified, it must be validated to confirm its role in the disease process and its suitability for therapeutic intervention. danaher.com This involves a range of experimental techniques, including:

Druggability Assessment: Evaluating the three-dimensional structure of the target to determine if it has a binding pocket suitable for a small molecule inhibitor. ucl.ac.uk

Assayability Assessment: Developing biochemical and cellular assays to measure the activity of the target and the potency of inhibitors. ucl.ac.uk

Genetic Validation: Using techniques like CRISPR-Cas9 gene editing or RNA interference to modulate the expression of the target gene and observe the phenotypic consequences. wjbphs.com

The following table lists some of the known and potential therapeutic targets for pyrimidine derivatives:

| Target | Therapeutic Area | Significance | Reference |

| fms-Like Tyrosine Kinase 3 (FLT3) | Cancer (Acute Myeloid Leukemia) | Mutations in FLT3 are common in AML and drive cancer cell proliferation. | nih.gov |

| Glycogen Synthase Kinase-3β (GSK-3β) | Neurological Disorders (Depression) | GSK-3β is implicated in the pathophysiology of mood disorders. | nih.gov |

| Ubiquitin-specific protease 7 (USP7) | Cancer | USP7 is involved in tumor suppression and DNA repair pathways. researchgate.net | researchgate.net |

| Cyclin-Dependent Kinases (CDKs) | Cancer | CDKs are key regulators of the cell cycle and are often dysregulated in cancer. researchgate.net | researchgate.net |

| DNA Gyrase/Topoisomerase | Infectious Diseases (Bacterial) | These enzymes are essential for bacterial DNA replication and are validated antibacterial targets. nih.gov | nih.gov |

Development of Advanced Methodologies for Biological Activity Assessment

To efficiently evaluate the therapeutic potential of the growing libraries of this compound analogues, the development and implementation of advanced biological activity assessment methods are crucial.

High-Throughput Screening (HTS):

HTS allows for the rapid screening of large numbers of compounds against a specific biological target or in a phenotypic assay. danaher.comwjbphs.com This automated process is essential for identifying initial "hits" from large compound libraries. The development of robust and miniaturized assays is key to the success of HTS campaigns.

In Vitro and Ex Vivo Models:

The use of relevant in vitro and ex vivo models is critical for obtaining meaningful data on the biological activity of these compounds. researchgate.net This includes:

Cell-Based Assays: Using cultured cells to assess the effects of compounds on cellular functions such as proliferation, apoptosis, and signaling pathways. danaher.com For example, cell lines expressing specific targets, like the FLT3 ITD-mutated human leukemic cell line, are used to evaluate the antiproliferative activity of potential inhibitors. nih.gov

3D Cell Culture Models: These models, such as spheroids and organoids, more closely mimic the in vivo environment and can provide more predictive data on drug efficacy. researchgate.net

Ex Vivo Models: Using tissues or organs isolated from an organism allows for the study of drug effects in a more complex biological system. nih.gov For instance, ex vivo models have been used to assess the anti-inflammatory activity of pyrimidine derivatives. nih.gov

The table below outlines various models used for assessing the biological activity of pyrimidine derivatives:

| Model Type | Description | Application | Reference |

| In Vitro Enzyme Assays | Purified enzymes are used to directly measure the inhibitory activity of compounds. | Determining IC50 values and selectivity against specific enzyme targets. | nih.gov |

| Cell-Based Proliferation Assays | Cancer cell lines are treated with compounds to assess their anti-proliferative effects. | Identifying compounds with potential anticancer activity. | nih.gov |

| 3D Airway Models (e.g., Mucilair™) | A three-dimensional model of the human airway epithelium. | Assessing inhalation toxicity and the effects of compounds on respiratory cells. youtube.com | youtube.com |

| Ex Vivo Tissue Models | Isolated tissues (e.g., hippocampus, cortical tissues) are used to measure enzyme activity. | Evaluating the effects of compounds on target engagement in a more physiologically relevant context. nih.gov | nih.gov |

| In Vivo Animal Models | Animal models of disease are used to evaluate the efficacy of lead compounds. | Assessing the in vivo therapeutic potential and pharmacokinetic properties of drug candidates. nih.gov | nih.gov |

Integration of Multidisciplinary Research Approaches in Chemical Biology

The successful development of this compound derivatives as therapeutic agents requires a highly integrated and multidisciplinary research approach. This involves the convergence of expertise from various fields, including medicinal chemistry, chemical biology, computational chemistry, and pharmacology.

The Role of Chemical Biology:

Chemical biology plays a central role by providing the tools and techniques to probe the biological systems with the synthesized small molecules. researchgate.net This includes the development of chemical probes to study target engagement and downstream cellular effects. The use of fluorescently labeled inhibitors, for example, allows for the visualization of target localization within cells. acs.org

Computational and In Silico Methods:

Computational approaches are invaluable throughout the drug discovery process. Molecular docking simulations can predict the binding modes of compounds to their targets, guiding the rational design of more potent and selective inhibitors. nih.govnih.gov In silico predictions of pharmacokinetic and drug-likeness properties can help prioritize compounds for synthesis and further testing. nih.gov

A Collaborative and Iterative Process:

The development of new drugs is an iterative process that relies on close collaboration between different scientific disciplines. Medicinal chemists synthesize new compounds based on SAR data and computational modeling. Biologists then test these compounds in a variety of assays, and the results are fed back to the chemists to inform the design of the next generation of analogues. This cycle of design, synthesis, and testing is essential for optimizing the properties of lead compounds and ultimately identifying a clinical candidate. The integration of these diverse research areas will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Q. Methodological Answer :

- Multidimensional NMR : Use H-C HSQC and NOESY to resolve overlapping signals in congested aromatic/heterocyclic regions. For example, NOE correlations can distinguish between cis and trans piperazine conformers .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., CHNOS for ethyl-sulfanyl analogs) and detect low-abundance impurities .

- X-ray crystallography : Resolve absolute configurations for key intermediates or active compounds (e.g., spirocyclic analogs) .

How can contradictory bioactivity data for this compound analogs across studies be systematically addressed?

Methodological Answer :

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized assay protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and control for variables like solvent (DMSO concentration ≤0.1%) .

- Structural benchmarking : Compare functional group modifications (e.g., 4-methylpiperazine vs. 4-phenylpiperazine) using matched molecular pair analysis to isolate activity drivers .

- Meta-analysis : Aggregate data from open-access repositories (e.g., PubChem BioAssay) to identify trends, ensuring compliance with ethical data-sharing practices .

What strategies are effective for designing structure-activity relationship (SAR) studies targeting piperazine-pyrimidinone pharmacophores?

Q. Methodological Answer :

- Scaffold diversification : Synthesize analogs with variable substituents (e.g., 6-ethyl-2-methylsulfanyl vs. 6-fluoro-1,2-benzisoxazole) to probe electronic and steric effects .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding at the pyrimidinone carbonyl) .

- In vitro-in vivo correlation (IVIVC) : Prioritize analogs with balanced solubility (log P ~2–3) and metabolic stability (CYP450 screening) for translational studies .

How should researchers establish quality control protocols for piperazine-pyrimidinone intermediates in multi-step syntheses?

Q. Methodological Answer :

- Impurity profiling : Use HPLC-UV (e.g., C18 columns, ammonium acetate buffer pH 6.5) to detect and quantify byproducts like dealkylated or oxidized species .

- Stability studies : Assess intermediates under accelerated conditions (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of piperazine rings) .

- Reference standards : Characterize impurities (e.g., 4-(4-chlorophenyl)piperazine derivatives) via H NMR and HRMS for accurate quantification .

What experimental frameworks are recommended for evaluating the pharmacokinetic (PK) limitations of piperazine-pyrimidinone drug candidates?

Q. Methodological Answer :

- Permeability assays : Use Caco-2 monolayers to predict intestinal absorption and P-gp efflux liability (e.g., efflux ratio >3 indicates poor bioavailability) .

- Microsomal stability : Incubate compounds with liver microsomes (human/rat) to measure half-life and identify metabolic hotspots (e.g., piperazine N-demethylation) .

- PK/PD modeling : Integrate in vitro IC values and in vivo plasma exposure data to optimize dosing regimens .

How can researchers reconcile ethical data-sharing mandates with proprietary constraints in collaborative studies?

Q. Methodological Answer :

- Data anonymization : Share aggregated datasets (e.g., bioactivity trends) without disclosing exact synthetic routes or proprietary analogs .

- Controlled access repositories : Use platforms like the European Open Science Cloud (EOSC) to grant conditional access to raw data for validation purposes .

- Collaboration agreements : Define IP ownership and data usage terms a priori to align academic and industrial partners’ interests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。